6-Oxotetradecanoic acid
Description
Properties
CAS No. |
1619-89-2 |
|---|---|
Molecular Formula |
C14H26O3 |
Molecular Weight |
242.35 g/mol |
IUPAC Name |
6-oxotetradecanoic acid |
InChI |
InChI=1S/C14H26O3/c1-2-3-4-5-6-7-10-13(15)11-8-9-12-14(16)17/h2-12H2,1H3,(H,16,17) |
InChI Key |
FCMLVMXRWKFUTG-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC(=O)CCCCC(=O)O |
Canonical SMILES |
CCCCCCCCC(=O)CCCCC(=O)O |
melting_point |
70-71°C |
Other CAS No. |
1619-89-2 |
physical_description |
Solid |
Origin of Product |
United States |
Synthetic Methodologies for 6 Oxotetradecanoic Acid and Analogues
Chemical Synthesis Approaches
Chemical synthesis provides robust and scalable methods for producing oxo-fatty acids. These approaches often involve the functionalization of precursor fatty acids or the construction of the carbon skeleton with the oxo group already positioned.
Oxidative Conversion from Precursor Fatty Acids
Direct, regioselective oxidation of an unactivated C-H bond in a fatty acid chain is a significant chemical challenge. Recent advances have demonstrated methods for the hydroxylation of fatty acids, which can then be oxidized to the corresponding ketone. One such method involves manganese-catalyzed C-H hydroxylation using hydrogen peroxide as an environmentally benign oxidant. nih.govacs.org This approach can generate γ-lactones in high yields (60-90%) from various fatty acids (C5-C16) and can be adapted to produce (ω-1)-hydroxy derivatives in up to 48% yields. nih.govacs.org The resulting secondary alcohol, such as 6-hydroxytetradecanoic acid, can then be converted to 6-oxotetradecanoic acid through standard oxidation protocols.
Table 1: Manganese-Catalyzed Regioselective C-H Oxidation of Fatty Acids
| Fatty Acid Substrate | Catalyst System | Oxidant | Major Product(s) | Yield (%) |
|---|---|---|---|---|
| C5-C16 Fatty Acids | Manganese(II) complexes with bis-amino-bis-pyridine ligands | H₂O₂ | γ-Lactones | 60-90 nih.govacs.org |
| Hexanoic Acid | Manganese(II) complexes with bis-amino-bis-pyridine ligands | H₂O₂ | δ-Caprolactone | up to 67 nih.govacs.org |
This table summarizes the outcomes of manganese-catalyzed oxidation, a precursor step to forming oxo fatty acids.
Regioselective Introduction of Oxo Functionalities
Achieving regioselectivity is paramount in the synthesis of a specific positional isomer like this compound. Coupling reactions are a powerful tool for this purpose.
A definitive method for placing a carbonyl group at a specific carbon involves the coupling of two smaller molecules. A reported synthesis of [6-¹³C]tetradecanoic acid illustrates this principle perfectly for the C6 position. nih.gov The synthesis involves coupling an appropriately labeled alkylcadmium chloride with the half acid chloride methyl ester of a suitable dioic acid, which directly yields the corresponding oxo fatty acid ester. nih.govresearchgate.net This is followed by further reaction steps to yield the final fatty acid. For instance, methyl [6-¹³C]5-oxotetradecanoate was synthesized in 92% yield by reacting [1-¹³C]1-bromononane with methyl 4-(chloroformyl)-butyrate. researchgate.net This method offers precise control over the location of the oxo group.
Table 2: Synthesis of a 6-Oxo-Fatty Acid Ester Analogue via Coupling Reaction
| Reactant 1 | Reactant 2 | Product | Yield (%) | Reference |
|---|
This table details a specific coupling reaction used to introduce a carbonyl group at a defined position, analogous to the synthesis of this compound.
Multistep Synthesis of Functionalized Tetradecanoic Acid Derivatives
Complex targets often require multistep synthetic sequences. The synthesis of long-chain aliphatic compounds can be achieved through iterative processes that build up the carbon chain sequentially. acs.org For example, iterative sequences involving Wittig olefination have been used to generate dicarboxylic acids with chains containing up to 192 methylene (B1212753) groups. acs.org
More directly, positional isomers of keto-tetradecanoic acid methyl esters, including the 6-keto isomer, have been synthesized and used as starting materials for further derivatization, such as the formation of novel oximes and O-substituted oxime ethers. tubitak.gov.tr The synthesis of the precursor, methyl 3-oxotetradecanoate, has been described involving the reaction of an acylimidazole with a magnesium salt of monomethyl malonate. chemicalbook.com Such strategies provide access to specifically functionalized tetradecanoic acid derivatives that are either the target compound or a close precursor.
Chemoenzymatic and Biocatalytic Strategies
Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes can perform complex transformations under mild conditions, often with exceptional regio- and stereoselectivity. rjeid.commdpi.com
Enzymatic Transformations Leading to Oxygenated Fatty Acids
The enzymatic hydroxylation of fatty acids is a key step in the chemoenzymatic synthesis of oxo-fatty acids. researchgate.net The resulting hydroxy fatty acid can be chemically oxidized to the desired keto-acid. Cytochrome P450 monooxygenases are particularly effective for the oxyfunctionalization of C-H bonds in fatty acids. d-nb.info These enzymes can hydroxylate fatty acids at terminal to sub-terminal positions (ω-1, ω-2, ω-3). asm.orgresearchgate.net
For instance, the P450 BM-3 monooxygenase from Bacillus megaterium can hydroxylate long-chain fatty acids at the ω-1, ω-2, and ω-3 positions. asm.org While this specific enzyme doesn't target the 6-position, the principle is broadly applicable. Researchers are actively engineering biocatalysts to achieve hydroxylation at other, less common "in-chain" positions. chemrxiv.orgnih.govacs.org Ancestral sequence reconstruction is one innovative tool being used to develop P450 monooxygenases with novel regioselectivity fingerprints, shifting from sub-terminal to mid-chain hydroxylation. chemrxiv.orgnih.gov
Furthermore, whole-cell biocatalysis, which uses entire microorganisms, provides advantages such as the in-situ regeneration of expensive cofactors like NADPH, making the process more economically viable. asm.orgrwth-aachen.de
Table 3: Examples of Enzymatic Hydroxylation of Fatty Acids
| Enzyme System | Substrate | Position(s) of Hydroxylation | Key Features | Reference(s) |
|---|---|---|---|---|
| Cytochrome P450 BM-3 (Bacillus megaterium) | Long-chain fatty acids (C12-C18) | ω-1, ω-2, ω-3 | Soluble, high catalytic constant; used in whole-cell systems. | asm.org |
| Engineered Fungal Peroxygenase | Fatty acids | ω-1 | High regioselectivity with quenched over-oxidation. | researchgate.net |
| P450 from Clostridium acetobutylicum (P450CLA) | Octanoic acid | α-position | Used in a cascade to produce α-ketoacids. | nih.govd-nb.info |
This table highlights various enzyme systems capable of regioselective hydroxylation of fatty acids, the precursor step for synthesizing oxo-fatty acids.
Asymmetric Hydrogenation for Related Oxo-Esters
The asymmetric hydrogenation of keto esters represents a highly effective and atom-economical method for the synthesis of chiral hydroxy esters, which are valuable intermediates in the production of biologically active compounds. While direct asymmetric hydrogenation of this compound is not extensively documented, the methodologies developed for related β-keto esters are well-established and provide a clear pathway for producing the corresponding chiral 6-hydroxytetradecanoic acid derivatives. This approach primarily utilizes transition metal catalysts, most notably Ruthenium (Ru), Rhodium (Rh), and Iridium (Ir), complexed with chiral ligands. nih.govwikipedia.org
The pioneering work in this field demonstrated the capability of Ruthenium-BINAP catalysts for the enantioselective hydrogenation of β-keto esters. rsc.orgnih.gov Since then, a vast array of chiral diphosphine ligands have been developed to improve enantioselectivity and catalytic activity. rsc.orgresearchgate.net These reactions typically yield the corresponding β-hydroxy esters with high levels of stereocontrol.
Ruthenium-Catalyzed Hydrogenation: Ruthenium complexes are among the most studied catalysts for the asymmetric hydrogenation of β-keto esters. researchgate.net For instance, the hydrogenation of methyl 3-oxotetradecanoate to produce methyl (R)-3-hydroxytetradecanoate, a key intermediate for various syntheses, has been achieved with high enantiomeric excess (ee) using Ru(II)-BINAP based catalysts. chimia.ch In some applications, enantiomeric excesses of over 99% have been reported after crystallization. chimia.ch Supported Ru catalysts, such as Ru/POP-BINAP, have also been developed, offering high activity, excellent enantioselectivity, and the benefit of recyclability. sioc-journal.cn
Iridium-Catalyzed Hydrogenation: While less explored than ruthenium, iridium catalysts have emerged as powerful alternatives for the asymmetric hydrogenation of β-keto esters. rsc.org Chiral Iridium complexes with tridentate P,N,N-ligands, such as SpiroPAP and f-amphox, have shown excellent enantioselectivities, often exceeding 95% ee for a range of β-keto ester substrates under mild conditions. tandfonline.com Research has demonstrated that iridium catalysts coordinated with chiral ferrocenyl P,N,N-ligands can effectively hydrogenate various β-aryl-β-keto esters to their corresponding β-hydroxy esters with good to excellent enantioselectivity. rsc.orgresearchgate.net
The general reaction scheme is as follows:
Scheme 1: Asymmetric Hydrogenation of a β-Keto Ester(A general representation of the catalytic asymmetric hydrogenation of a β-keto ester to a chiral β-hydroxy ester using a chiral transition metal catalyst and molecular hydrogen.)
Rhodium-Catalyzed Hydrogenation: Rhodium catalysts are also effective for the asymmetric hydrogenation of keto esters. For example, a Rh-(R,S)-Josiphos complex has been used for the hydrogenation of ethyl 3-oxobutanoate, achieving 97% ee. libretexts.org Furthermore, rhodium-catalyzed reactions have been employed in the highly enantioselective reductive coupling of alkynes to α-ketoesters, expanding the scope of these catalysts to form complex chiral α-hydroxy esters. organic-chemistry.org
The choice of catalyst, chiral ligand, solvent, and reaction conditions (temperature, hydrogen pressure) are critical factors that influence both the conversion rate and the enantioselectivity of the hydrogenation. rsc.org
Detailed Research Findings
The following tables summarize the results from selected studies on the asymmetric hydrogenation of various β-keto esters, which are analogous to esters of this compound.
Table 1: Iridium-Catalyzed Asymmetric Hydrogenation of Various β-Keto Esters This table presents data on the hydrogenation of different β-keto esters using an Iridium catalyst with a chiral f-amphox ligand. The reactions were generally carried out in methanol (B129727) at 30°C under 50 bar of H₂ pressure for 24 hours.
| Substrate (Ester) | Product (Hydroxy Ester) | Yield (%) | ee (%) |
| Methyl 3-oxo-3-phenylpropanoate | Methyl 3-hydroxy-3-phenylpropanoate | >99 | 94 |
| Methyl 3-oxo-3-(p-tolyl)propanoate | Methyl 3-hydroxy-3-(p-tolyl)propanoate | >99 | 95 |
| Methyl 3-(4-methoxyphenyl)-3-oxopropanoate | Methyl 3-hydroxy-3-(4-methoxyphenyl)propanoate | >99 | 95 |
| Methyl 3-(4-chlorophenyl)-3-oxopropanoate | Methyl 3-hydroxy-3-(4-chlorophenyl)propanoate | >99 | 92 |
| Methyl 3-(naphthalen-2-yl)-3-oxopropanoate | Methyl 3-hydroxy-3-(naphthalen-2-yl)propanoate | >99 | 88 |
| Methyl 3-oxo-3-(thiophen-2-yl)propanoate | Methyl 3-hydroxy-3-(thiophen-2-yl)propanoate | >99 | 92 |
| Data sourced from studies on f-amphox ligands. tandfonline.com |
Table 2: Ruthenium-Catalyzed Asymmetric Hydrogenation of Methyl 3-Oxotetradecanoate This table highlights results for the asymmetric hydrogenation of a long-chain β-keto ester, which is structurally significant in the context of this compound derivatives.
| Catalyst System | Substrate | Product | ee (%) | Yield (%) | Notes |
| Raney-Nickel/Tartaric Acid | Methyl 3-oxotetradecanoate | Methyl (S)-3-hydroxytetradecanoate | 84–91 | ~80 | ee >99% after crystallization |
| Ru/(S)-BINAP | Methyl 3-oxotetradecanoate | Methyl (S)-3-hydroxytetradecanoate | 97 | ~95 | ee >99% after crystallization |
| Data sourced from research towards the synthesis of Orlistat. chimia.ch |
Investigative Research on Biological Activities and Mechanisms of Action
Cellular Growth Modulation and Anti-proliferative Studies
The impact of saturated oxo fatty acids (SOFAs), including compounds structurally related to 6-oxotetradecanoic acid, on cell growth has been a subject of significant investigation. These lipids have been identified as a class of endogenous bioactive molecules with notable cell growth inhibitory properties. acs.org
While research directly on this compound is limited, studies on a library of analogous saturated oxo fatty acids (SOFAs) have demonstrated their anti-proliferative activity. A study on various SOFAs revealed that their ability to inhibit cell growth is dependent on the position of the oxo group along the fatty acid chain. For instance, related oxo fatty acids have shown potent inhibitory effects on the proliferation of various human cancer cell lines. acs.org The anti-cancer activity of other related fatty acids, such as 2-hydroxyoleic acid, is thought to be mediated through its effects on cell membranes and the induction of apoptosis. gerli.com De novo lipid synthesis is a critical process for proliferating cancer cells, especially when external sources of lipids are limited, indicating that targeting fatty acid metabolism and its intermediates could be a viable anti-cancer strategy. biorxiv.org
Table 1: Growth Inhibitory Activity of Selected Saturated Oxo Fatty Acids (SOFAs) on Cancer Cell Lines Note: Data presented here is for structurally related SOFAs to illustrate the general activity of this compound class, as specific data for this compound is not available.
| Compound | Cancer Cell Line | Inhibitory Concentration (IC50, µM) | Reference |
|---|---|---|---|
| 7-Oxooctadecanoic acid | Human Umbilical Vein Endothelial Cells (HUVEC) | Data Not Specified | acs.org |
| 3-Hydroxy fatty acids (C16/C18) | Various tumor cell lines | 1.3 to 14.4 µM | gerli.com |
| 2-Hydroxyoleic acid | Glioma cells | Potent activity reported | gerli.com |
The Signal Transducer and Activator of Transcription 3 (STAT3) and the proto-oncogene c-Myc are critical regulators of cell proliferation, survival, and metabolism, and their signaling pathways are often deregulated in cancer. wjgnet.com The STAT3/c-Myc axis, in particular, is implicated in metabolic reprogramming in cancer cells, including the promotion of glycolysis in response to inflammatory signals like IL-6. nih.gov Inhibition of STAT3 can lead to a decrease in c-Myc expression, which in turn can reduce the expression of metabolic enzymes and suppress cancer cell growth. nih.govjci.org
While direct evidence linking this compound to STAT3 or c-Myc is not established, the role of fatty acid metabolism in cancer cell survival is clear. nih.gov Cancer cells rely on fatty acid metabolism, and intermediates of this process can act as signaling molecules. nih.gov For example, certain hydroxy fatty acids, which are structurally related to oxo fatty acids, are known to activate specific G protein-coupled receptors (HCAs) that control the balance of lipid metabolism in breast cancer cells. nih.gov Given that c-Myc is a master regulator of cellular metabolism and is influenced by STAT3, it is plausible that lipid metabolites like this compound could play a role in modulating these oncogenic pathways, although this remains an area for future investigation. wjgnet.comresearchgate.net A novel signaling circuit involving STAT3/Oct-4/c-Myc has been identified in regulating the stemness and drug resistance of certain breast cancer cells. nih.gov
Antimicrobial Research
Oxygenated lipids, a broad category that includes oxo-fatty acids, are recognized for their role in host defense and possess significant antimicrobial properties. mdpi.comwjgnet.com
Derivatives of oxo-fatty acids have been systematically evaluated for their antimicrobial activity. Studies on a series of fatty acid amide derivatives have shown that specific structural features are crucial for their efficacy. For instance, dimethylamide and pyrrolidine (B122466) amide derivatives featuring a 4-oxo-2-ene structure were found to be the most active against a range of bacteria and fungi. asm.org The activity against bacteria and yeast was observed to increase with the carbon chain length, peaking at a 12-carbon skeleton. asm.org Other research has identified oxo-fatty acids like (9E,11Z)-12-oxo-9,11-octadecadienoic acid as being particularly effective against various fungal plant pathogens. nih.gov
Oxygenated lipids, or oxylipins, represent a large family of molecules derived from the oxidation of polyunsaturated fatty acids and serve as key components of the immune system in organisms like plants. mdpi.com These compounds exhibit a broad spectrum of antimicrobial activity against bacteria, viruses, fungi, and protozoa. wjgnet.com The antimicrobial action of fatty acids is often attributed to their ability to penetrate and disrupt the bacterial cell membrane, leading to increased fluidity, destabilization, and leakage of cellular contents. nih.gov
Unsaturated fatty acids are often more potent than their saturated counterparts. wjgnet.com The presence of oxygen-containing functional groups, such as hydroxyl or oxo groups, can enhance this activity. nih.gov These lipids are particularly effective against Gram-positive bacteria, which have a more porous cell wall that allows for easier entry of these antimicrobial agents. nih.gov
Table 2: Antimicrobial Spectrum of Related Fatty Acids and Derivatives
| Compound/Derivative Class | Target Organisms | Observed Effect | Reference |
|---|---|---|---|
| 4-oxo-2-ene-dodecanoic acid amides | Gram-positive & Gram-negative bacteria, Fungi | High inhibitory activity | asm.org |
| Medium Chain Saturated Fatty Acids (C10:0, C12:0) | Candida albicans | Inhibition of growth and biofilm formation | nih.gov |
| Oxygenated Lipids (Oxylipins) | Fungal plant pathogens, Bacteria | Broad-spectrum growth inhibition | mdpi.comnih.gov |
| Free Fatty Acids (e.g., Lauric Acid) | Staphylococcus aureus, Propionibacterium acnes | Dose-dependent killing | mdpi.com |
Anti-inflammatory Response Modulation (General context for related amides and derivatives)
Fatty acid amides (FAAs) and their derivatives are recognized as important endogenous signaling molecules with significant anti-inflammatory properties. scielo.brresearchgate.net These compounds are structurally related to endocannabinoids and can modulate inflammatory pathways. scielo.br For example, the inhibition of fatty acid amide hydrolase (FAAH), the enzyme that degrades FAAs, has been shown to exert neuroprotective and anti-inflammatory effects by increasing the levels of endogenous N-acylethanolamines. mdpi.comnih.gov
Pharmacological or genetic inhibition of FAAH in microglial cells suppresses the production of inflammatory mediators like prostaglandin (B15479496) E2 and pro-inflammatory cytokines such as IL-6, IL-1β, and TNF-α. mdpi.com Similarly, in monocytes from Alzheimer's disease patients, blocking FAAH activity reduced the production of pro-inflammatory cytokines while enhancing the anti-inflammatory cytokine IL-10. nih.gov Studies using fatty acid amides synthesized from natural oils have demonstrated significant in vivo anti-inflammatory effects, such as the reduction of carrageenan-induced paw edema in rats. scielo.brresearchgate.net These findings underscore the therapeutic potential of modulating FAA levels and signaling to control inflammatory responses. bohrium.com
Role as Metabolic Biomarkers and Signaling Molecules
The study of fatty acids has expanded beyond their structural and energetic roles to uncover their significant functions as signaling molecules and biomarkers in various biological systems. Within this context, oxidized fatty acids, including oxo-fatty acids, are gaining attention for their diverse activities.
Metabolomic analysis of biological fluids has become a critical tool for identifying biomarkers associated with various physiological and pathological states. While specific identification of this compound in plasma or cord blood is not prominently documented in the reviewed literature, studies on its isomers and related compounds highlight the potential role of oxo-fatty acids as metabolic biomarkers.
Untargeted metabolomic analysis of cord blood from infants with perinatal asphyxia and subsequent hypoxic-ischaemic encephalopathy (HIE) identified a range of altered metabolites. nih.govnih.gov Notably, an isomer of this compound, 3-oxotetradecanoic acid , was identified as a metabolite that could help differentiate across the severity grades of HIE. nih.govnih.gov This suggests that the presence and concentration of specific oxo-fatty acids in cord blood may reflect the metabolic stress associated with such neonatal conditions.
Further research into related compounds has shown that various oxo-fatty acids are detectable in human plasma and are being investigated for their biomarker potential in different diseases. For instance, studies have used liquid chromatography-mass spectrometry (LC-MS) based approaches for the targeted and untargeted analysis of fatty acids and other metabolites in human plasma to identify potential biomarkers for conditions like renal cell carcinoma and psoriasis. nih.goveuropeanreview.orgfrontiersin.org While these studies identified various fatty acids and their derivatives, specific data on this compound was not highlighted.
The following table summarizes findings on a related oxo-fatty acid identified in cord blood metabolomics studies.
| Compound | Biological Sample | Associated Condition | Potential Role |
| 3-Oxotetradecanoic acid | Cord Blood | Hypoxic-Ischaemic Encephalopathy (HIE) | Biomarker for disease severity nih.govnih.gov |
This table is based on data for an isomer of this compound, as specific data for the 6-oxo isomer in this context is not available in the provided search results.
In plants, fatty acids and their derivatives, collectively known as oxylipins, are crucial signaling molecules involved in a wide array of physiological processes, including growth, development, and defense against pathogens and pests. nih.govconicet.gov.ar These signaling cascades are often initiated by the oxidation of polyunsaturated fatty acids, leading to the formation of hydroperoxides, which are then converted into a variety of bioactive compounds, including hydroxy, epoxy, and oxo-fatty acids. gerli.comgsartor.org
While the specific role of this compound in plant physiology is not extensively detailed in the literature, the functions of other oxo-fatty acids are well-documented, providing a framework for its potential activities. A prominent example is traumatic acid (12-oxo-trans-10-dodecenoic acid), a wound hormone in plants that promotes cell division and tissue healing in response to injury. usp.broup.commdpi.com Its precursor, 12-oxo-trans-10-dodecenoic acid (trans-10-ODA), is synthesized from linoleic acid and has been shown to have growth-regulating properties. oup.com
The oxylipin pathway generates a diverse set of molecules that can act as direct antimicrobial agents or as signals to activate plant defense genes. nih.gov For example, keto-derivatives of octadecatrienoic acid have been shown to inhibit the growth of various plant pathogens. nih.gov These compounds are part of a complex signaling network that allows plants to respond to environmental stresses. nih.govfrontiersin.org The formation of these oxylipins, including oxo-fatty acids, is a key component of the plant's innate immunity. nih.gov
The table below provides examples of oxo-fatty acids and their established roles in plant signaling.
| Compound | General Class | Role in Plant Physiology |
| Traumatic acid (12-oxo-trans-10-dodecenoic acid) | Oxo-fatty acid / Oxylipin | Wound hormone, promotes cell division and tissue healing usp.broup.commdpi.com |
| 12-oxo-phytodienoic acid (OPDA) | Oxo-fatty acid / Jasmonate precursor | Regulator of defense gene expression nih.gov |
| 13-keto-9(Z),11(E),15(Z)-octadecatrienoic acid | Oxo-fatty acid / Oxylipin | Antimicrobial activity against plant pathogens nih.gov |
| 9-oxononanoic acid | Oxo-fatty acid / Oxylipin | Product of the hydroperoxide lyase pathway, involved in stress responses mdpi.com |
This table illustrates the roles of various oxo-fatty acids in plants to provide context, as the specific function of this compound is not specified in the reviewed literature.
Advanced Analytical Strategies for Characterization and Quantification
Chromatographic Techniques
Chromatography is a fundamental technique for the separation of individual components from a mixture. advancechemjournal.com Its power lies in its ability to resolve analytes based on their differential partitioning between a stationary phase and a mobile phase. advancechemjournal.com For a molecule like 6-Oxotetradecanoic acid, both liquid and gas chromatography platforms offer viable strategies for its isolation and analysis.
High-Performance Liquid Chromatography (HPLC) and its more recent advancement, Ultra-High-Performance Liquid Chromatography (UPLC), are the methods of choice for analyzing non-volatile compounds like this compound. advancechemjournal.com These techniques separate molecules in a liquid mobile phase that passes through a column packed with a solid stationary phase. wikipedia.org The separation is based on the analyte's interaction with the stationary phase material. wikipedia.org
Research Findings: Reverse-phase (RP) HPLC is commonly employed for the analysis of fatty acids and related compounds. In this mode, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). lipidmaps.orgsielc.com The elution order is such that more polar compounds elute earlier than less polar ones. For this compound, its carboxylic acid group provides polarity, while the 14-carbon chain imparts significant hydrophobicity, making it well-suited for RP-HPLC separation.
To improve peak shape and chromatographic performance, especially for acidic compounds, modifiers are often added to the mobile phase. wikipedia.org Volatile organic acids such as formic acid or acetic acid are preferred, particularly when the HPLC system is coupled to a mass spectrometer, as they are compatible with the ionization source. sielc.comnih.gov
Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative LC mode that uses a polar stationary phase and a semi-aqueous mobile phase to separate polar compounds. wikipedia.org This technique could potentially offer different selectivity for oxo-fatty acids compared to reverse-phase chromatography. wikipedia.org
| Parameter | Description | Common Examples/Conditions |
|---|---|---|
| Technique | High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography (UPLC) | UPLC offers faster analysis and higher resolution with smaller particle size columns (e.g., <2 µm). sielc.com |
| Stationary Phase (Column) | The solid adsorbent material where separation occurs. | Reverse-Phase: C18, C8 Specialty Phases: Newcrom R1 (low silanol (B1196071) activity). sielc.com |
| Mobile Phase | The solvent that moves the sample through the column. | Acetonitrile/Water or Methanol/Water gradients. lipidmaps.org |
| Mobile Phase Additives | Improves peak shape and ionization efficiency for MS detection. | 0.1% Formic Acid, 0.1% Acetic Acid, Ammonium (B1175870) Formate, Ammonium Acetate. wikipedia.orgnih.gov |
| Detection | The method used to "see" the compound as it elutes from the column. | UV Detector, Mass Spectrometry (MS). wikipedia.org |
Gas Chromatography (GC) is a powerful analytical technique used to separate and analyze compounds that can be vaporized without decomposing. organomation.com It is highly sensitive and provides excellent resolution, making it suitable for the analysis of fatty acids. nih.govimist.ma The separation in GC is based on the volatility of the compounds and their interaction with the stationary phase lining a long, thin capillary column. organomation.com
Research Findings: Direct analysis of free fatty acids like this compound by GC can be challenging due to their low volatility and potential for thermal degradation in the hot injector port. irjmets.com Therefore, a crucial step in the analysis of fatty acids by GC is derivatization. organomation.comirjmets.com This process chemically modifies the analyte to increase its volatility and thermal stability. irjmets.com For carboxylic acids, a common derivatization strategy is esterification to form more volatile esters, such as methyl esters (FAMEs) or silyl (B83357) esters. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are used for this purpose. irjmets.com
Once derivatized, the sample is injected into the GC, where it is vaporized and carried through the column by an inert gas (e.g., helium, nitrogen). imist.ma The separated components are then detected by a detector, most commonly a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). imist.ma
| Parameter | Description | Common Examples/Conditions |
|---|---|---|
| Sample Preparation | Chemical modification to increase volatility. | Derivatization (e.g., esterification to form methyl or silyl esters). irjmets.com |
| Stationary Phase (Column) | The coating inside the capillary column. | Polar phases (e.g., polyethylene (B3416737) glycol) or non-polar phases (e.g., polydimethylsiloxane). |
| Carrier Gas | Inert gas to move the sample through the column. | Helium, Nitrogen, Hydrogen. imist.ma |
| Injection Mode | Method of sample introduction. | Split/Splitless Injection. |
| Oven Program | Controlled temperature ramp to elute compounds. | Temperature programming is used to separate compounds with a wide range of boiling points. irjmets.com |
| Detection | Method of detecting eluting compounds. | Flame Ionization Detector (FID), Mass Spectrometry (MS). imist.ma |
Mass Spectrometry Techniques
Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. jsbms.jp It is highly valued for its sensitivity and specificity, allowing for the identification and quantification of compounds even at trace levels. nih.gov When coupled with a chromatographic separation technique (LC-MS or GC-MS), it becomes a powerful tool for analyzing complex mixtures. d-nb.info
Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of polar, thermally labile, and large molecules. nih.gov It generates ions directly from a liquid solution, making it an ideal interface for Liquid Chromatography. jsbms.jp In ESI, a high voltage is applied to a liquid passing through a capillary, which disperses it into a fine spray of charged droplets. As the solvent evaporates, the charge on the droplets increases until ions are ejected into the gas phase and can be analyzed by the mass spectrometer.
Research Findings: For the analysis of this compound, ESI-MS can be operated in either positive or negative ion mode.
Negative Ion Mode: In this mode, the molecule is deprotonated, typically at the carboxylic acid group, to form the [M-H]⁻ ion. This is often the preferred mode for fatty acid analysis due to the acidic nature of the carboxyl group, which readily loses a proton.
Positive Ion Mode: In this mode, the molecule can be protonated to form the [M+H]⁺ ion or can form adducts with cations present in the mobile phase, such as sodium [M+Na]⁺ or ammonium [M+NH₄]⁺. nih.gov
While ESI is effective, the ionization efficiency of free fatty acids can sometimes be poor. rsc.org Chemical derivatization, for example, by converting the carboxylic acid to an amide or an ester with a permanently charged group, can significantly enhance the ESI signal and the sensitivity of the method. rsc.org However, direct analysis is often possible and preferred to avoid extra sample preparation steps.
Untargeted metabolomics aims to comprehensively measure as many small molecules (metabolites) as possible in a biological sample to study physiological or pathological states. nih.govnih.gov High-Resolution Mass Spectrometry (HRMS) is the cornerstone of this approach. nih.govfrontiersin.org Instruments like Orbitrap and Time-of-Flight (TOF) mass spectrometers provide very high mass accuracy, typically below 5 parts per million (ppm). chromatographyonline.com
Research Findings: The power of HRMS lies in its ability to determine the elemental formula of a detected ion from its accurate mass. animbiosci.org For an unknown compound detected in a metabolomics experiment, an accurate mass measurement of its molecular ion (e.g., [M-H]⁻ at m/z 241.1445 for this compound) can be used to generate a list of possible elemental compositions. By applying chemical constraints (e.g., the presence of oxygen, a reasonable number of carbons and hydrogens), the correct formula (C₁₄H₂₂O₃) can be determined with high confidence.
In an untargeted workflow, samples are analyzed by LC-HRMS, and all detected ions are recorded in a full-scan mode. nih.gov The resulting complex datasets are then processed using specialized software to detect features (ions with a specific m/z and retention time), which can then be identified by matching their accurate mass and fragmentation patterns to metabolomics databases. animbiosci.org This approach has been successfully used to identify numerous metabolites, including various fatty acids, in studies of disease and biotransformation. nih.govfrontiersin.org
| Feature | Description | Relevance for this compound |
|---|---|---|
| High Mass Accuracy | The ability to measure m/z values with very high precision (<5 ppm). | Allows for the confident determination of the elemental formula (C₁₄H₂₂O₃) from the measured mass. |
| High Resolution | The ability to distinguish between ions with very similar m/z values. | Crucial for separating the analyte signal from isobaric interferences in complex biological matrices. nih.gov |
| Untargeted Data Acquisition | Acquiring full-scan spectra to detect all ionizable compounds in a sample. nih.gov | Enables the discovery of this compound as a potential biomarker without prior knowledge of its presence. nih.gov |
| Data Processing | Use of software to extract features and identify compounds. | Automated workflows compare experimental data (accurate mass, retention time, MS/MS) against databases for identification. animbiosci.org |
While accurate mass from HRMS can provide an elemental formula, it generally cannot distinguish between isomers (molecules with the same formula but different structures). Tandem Mass Spectrometry (MS/MS or MS²) is a technique used to obtain structural information. nih.gov In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion of this compound) is selected, isolated, and then fragmented by collision with an inert gas, a process called Collision-Induced Dissociation (CID). chromatographyonline.com The resulting fragment ions (product ions) are then mass-analyzed, producing a product ion spectrum. nih.gov
Research Findings: The fragmentation pattern in the MS/MS spectrum is a characteristic fingerprint of the molecule's structure. d-nb.info The fragmentation of a fatty acid chain is predictable and can reveal key structural features. For this compound, fragmentation would likely occur on either side of the carbonyl (oxo) group, leading to characteristic neutral losses and product ions. The specific m/z values of these fragments would help to pinpoint the location of the oxo group at the C-6 position.
This capability is critical for isomer differentiation. For example, the MS/MS spectrum of this compound would be distinct from that of 5-Oxotetradecanoic acid or 7-Oxotetradecanoic acid. By carefully analyzing the product ions, the exact isomeric structure can be elucidated. nih.gov This method has been demonstrated to be highly effective for distinguishing between positional isomers of various classes of molecules, including lipids and saccharides, by generating diagnostic fragment ions unique to each isomer. nih.govnih.gov Multi-stage fragmentation (MSⁿ) can provide even more detailed structural information by selecting a fragment ion and breaking it down further. chromatographyonline.com
Spectroscopic Characterization Methods
Spectroscopic techniques are indispensable for the unambiguous structural elucidation of this compound, confirming the identity and arrangement of its functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive method for confirming the molecular structure of this compound. fujifilm.comlibretexts.org Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule, allowing for complete structural assignment. aocs.orgmagritek.com
In ¹H NMR spectroscopy, the protons along the aliphatic chain would exhibit characteristic chemical shifts and coupling patterns. Key signals would include:
A triplet for the terminal methyl (CH₃) group protons.
A complex multiplet region for the methylene (B1212753) (CH₂) groups of the long aliphatic chain.
Distinct triplets for the methylene groups alpha to the carbonyl (C5-H₂) and the carboxylic acid (C2-H₂), shifted downfield due to the electron-withdrawing effects of the oxygen atoms.
The carboxylic acid proton (-COOH) would appear as a broad singlet at a significantly downfield chemical shift. mdpi.com
¹³C NMR spectroscopy provides complementary information by detecting each unique carbon atom in the structure. The key resonances for this compound would be:
A signal at the highest chemical shift (most downfield) for the ketone carbonyl carbon (C6), typically in the range of 200-220 ppm.
A signal for the carboxylic acid carbon (C1), typically appearing around 175-185 ppm. libretexts.org
Signals for the carbons alpha to the carbonyl group (C5 and C7) and the carboxylic acid group (C2), which are shifted downfield compared to other methylene carbons.
A series of signals in the typical aliphatic region for the remaining methylene carbons.
A signal at the lowest chemical shift (most upfield) for the terminal methyl carbon (C14). researchgate.net
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |
|---|---|---|---|
| 1 (-COOH) | ~10-12 | ~175-185 | Carboxylic acid group. ¹H signal is broad. |
| 2 (-CH₂-) | ~2.3-2.5 | ~33-36 | Alpha to carboxylic acid. |
| 3 (-CH₂-) | ~1.6-1.8 | ~24-27 | Beta to carboxylic acid. |
| 4 (-CH₂-) | ~1.5-1.7 | ~23-26 | Gamma to carboxylic acid. |
| 5 (-CH₂-) | ~2.7-2.9 | ~41-44 | Alpha to ketone. |
| 6 (C=O) | - | ~208-212 | Ketone carbonyl group. |
| 7 (-CH₂-) | ~2.4-2.6 | ~41-44 | Alpha to ketone. |
| 8-13 (-CH₂-)n | ~1.2-1.4 | ~22-32 | Bulk aliphatic chain. |
| 14 (-CH₃) | ~0.8-0.9 | ~14 | Terminal methyl group. |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective technique for identifying the key functional groups present in this compound. savemyexams.com The IR spectrum provides a molecular fingerprint based on the vibrational frequencies of chemical bonds. pg.edu.pl
For this compound, the most prominent and diagnostic absorption bands would be:
O-H Stretch (Carboxylic Acid): A very broad and strong absorption band typically appearing in the range of 2500-3300 cm⁻¹. libretexts.orglibretexts.org This broadness is a hallmark of the hydrogen-bonded dimer structure common in carboxylic acids. libretexts.org
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band located around 1700-1725 cm⁻¹. libretexts.orguobabylon.edu.iq
C=O Stretch (Ketone): A strong, sharp absorption band, typically found at a slightly higher frequency than the acid carbonyl, around 1715-1735 cm⁻¹. uobabylon.edu.iq The two distinct carbonyl peaks may sometimes overlap, creating a broader or more complex carbonyl absorption region.
C-H Stretch (Aliphatic): Multiple sharp peaks just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ range, corresponding to the stretching vibrations of the methylene and methyl groups in the long alkyl chain. uomustansiriyah.edu.iq
C-O Stretch (Carboxylic Acid): A medium-to-strong band in the 1210-1320 cm⁻¹ region. libretexts.org
Table 2: Characteristic Infrared Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Carboxylic Acid | O-H stretch | 2500 - 3300 | Strong, Very Broad |
| Carboxylic Acid | C=O stretch | 1700 - 1725 | Strong, Sharp |
| Ketone | C=O stretch | 1715 - 1735 | Strong, Sharp |
| Alkyl Chain | C-H stretch | 2850 - 2960 | Medium to Strong, Sharp |
| Carboxylic Acid | C-O stretch | 1210 - 1320 | Medium to Strong |
Integrated Multi-Omics Approaches for Pathway Discovery
Understanding the biological relevance of this compound requires elucidating its biosynthetic and degradation pathways. Integrated multi-omics approaches, which combine data from genomics, transcriptomics, proteomics, and metabolomics, offer a powerful strategy for such pathway discovery in a comprehensive, systems-biology context. nih.govbmbreports.org
A single-omics approach provides only a partial view of complex biological events. bmbreports.org By integrating multiple layers of biological information, researchers can build more robust models of metabolic networks and identify the genes, enzymes, and regulatory factors involved in the lifecycle of a specific metabolite. mdpi.commdpi.com
For discovering pathways related to this compound, an integrated approach would typically involve:
Metabolomics: High-resolution mass spectrometry (e.g., LC-MS/MS) or NMR is used to profile the metabolome of an organism or cell culture under different conditions (e.g., varying nutrient supply, stress, or developmental stage). This allows for the quantification of this compound and other related metabolites, such as its precursors (e.g., tetradecanoic acid) and potential degradation products. nih.govhmdb.ca
Transcriptomics: RNA-sequencing (RNA-Seq) is performed on the same samples to measure the expression levels of all genes. This provides a snapshot of the genes that are active when the concentration of this compound changes.
Data Integration and Correlation Analysis: Computational tools are used to correlate the abundance of this compound with the expression patterns of specific genes. nih.gov For instance, a strong positive correlation between the concentration of the compound and the expression of genes encoding enzymes like cytochrome P450 monooxygenases, dehydrogenases, or enzymes of the β-oxidation pathway could suggest their involvement in its synthesis or degradation. nih.govmdpi.com
This approach can reveal novel gene functions and entire metabolic pathways without prior hypotheses. nih.gov For example, identifying a cluster of co-regulated genes whose expression profile matches the accumulation profile of this compound can point towards a biosynthetic gene cluster responsible for its production. Such integrated strategies have been successfully applied to discover and engineer pathways for other fatty acids and dicarboxylic acids, providing a clear framework for investigating the metabolic context of this compound. hmdb.camdpi.com
Computational and Theoretical Approaches in 6 Oxotetradecanoic Acid Research
Molecular Modeling and Simulation Studies
Molecular modeling and simulation studies are powerful techniques used to understand the three-dimensional structure and dynamic behavior of molecules. These methods rely on classical mechanics and force fields to approximate the potential energy of a system, enabling the simulation of molecular motion over time.
For 6-oxotetradecanoic acid, molecular dynamics (MD) simulations can elucidate its conformational landscape. The long alkyl chain provides significant flexibility, and simulations can predict the most stable conformations in various environments, such as in aqueous solution or within a lipid bilayer. Key parameters derived from these simulations include the radius of gyration, which describes the molecule's compactness, and dihedral angle distributions, which reveal the preferred orientations of its backbone. Force fields such as MM3, or more general ones like the Interface Force Field (IFF), are employed to describe the atomic interactions. sci-hub.stethz.ch
Furthermore, simulations can model the adsorption behavior of this compound on various surfaces, such as model cell membranes or mineral surfaces. ethz.ch By calculating the adsorption energy, researchers can predict the compound's tendency to associate with biological interfaces, a critical step in understanding its bioavailability and mechanism of action.
Table 1: Representative Conformational Properties of this compound from Molecular Dynamics Simulation
| Property | Value in Vacuum | Value in Water | Description |
| Radius of Gyration (Å) | 4.8 | 4.2 | A measure of the molecule's size and compactness; a smaller value in water suggests hydrophobic collapse. |
| End-to-End Distance (Å) | 12.1 | 9.8 | The distance between the carboxyl carbon and the terminal methyl carbon. |
| Solvent Accessible Surface Area (Ų) | 450.5 | 280.1 | The surface area of the molecule accessible to a solvent, indicating its exposure. |
Note: The values presented are hypothetical and representative of data obtained from molecular dynamics simulations.
Quantum Chemical Calculations for Structure-Activity Relationship (SAR) Elucidation
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a detailed picture of a molecule's electronic structure, which is fundamental to its chemical reactivity and biological activity. nrel.gov By solving approximations of the Schrödinger equation, these methods can compute a wide range of molecular properties that are crucial for elucidating Structure-Activity Relationships (SAR).
For this compound, DFT calculations using functionals like B3LYP or M06-2X and basis sets such as 6-311+G(d,p) can determine the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). scirp.orgmdpi.com The EHOMO is related to the molecule's ability to donate electrons, while the ELUMO relates to its ability to accept electrons. The energy gap between these orbitals (ΔE = ELUMO - EHOMO) is an indicator of chemical stability and reactivity; a smaller gap often implies higher reactivity. scirp.org
Other calculated properties, such as the molecular electrostatic potential (MEP) map, can identify the electron-rich and electron-poor regions of the molecule, highlighting the negatively charged carboxylic acid group and the partially positive region around the ketone's carbonyl carbon. Atomic charges, like Mulliken charges, quantify the electron distribution and can predict sites susceptible to nucleophilic or electrophilic attack. nrel.gov These electronic descriptors are correlated with biological activity to build SAR models, which can guide the design of analogs with enhanced or modified functions.
Table 2: Calculated Quantum Chemical Descriptors for this compound (DFT/B3LYP/6-311+G(d,p))
| Descriptor | Calculated Value | Significance in SAR |
| EHOMO | -6.8 eV | Relates to electron-donating ability and susceptibility to oxidation. |
| ELUMO | -0.5 eV | Relates to electron-accepting ability and susceptibility to reduction. |
| HOMO-LUMO Gap (ΔE) | 6.3 eV | Indicates chemical reactivity and kinetic stability. |
| Dipole Moment (Debye) | 2.5 D | Measures overall polarity, influencing solubility and binding interactions. |
| Mulliken Charge on C6 (Oxo Carbon) | +0.45 e | Indicates an electrophilic site, prone to nucleophilic attack. |
| Mulliken Charge on O (Carboxyl) | -0.68 e | Indicates a nucleophilic and hydrogen-bonding site. |
Note: The values presented are hypothetical and representative of data obtained from quantum chemical calculations.
In Silico Prediction of Biological Interactions and Target Binding
In silico methods are instrumental in predicting the potential biological targets of a molecule, thereby generating hypotheses for experimental validation. nih.gov These computational screening techniques can significantly accelerate the process of discovering a compound's biological role.
Molecular docking is a primary technique used to predict the binding orientation and affinity of a small molecule within the active site of a protein. nih.gov For this compound, its 3D structure can be docked against a library of protein targets, such as enzymes involved in fatty acid metabolism (e.g., acyl-CoA synthetases) or inflammatory signaling pathways (e.g., cyclooxygenases). The resulting docking scores provide a rank-ordered list of potential interacting proteins, suggesting which biological pathways the molecule might modulate.
Ligand-based approaches, such as Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling, are also valuable. immunocure.us If the activity of structurally similar fatty acids is known, QSAR models can be built to predict the activity of this compound. immunocure.us Furthermore, computational tools like the PASS (Prediction of Activity Spectra for Substances) algorithm can predict a wide range of biological activities based solely on the molecule's 2D structure, comparing it to a vast database of known bioactive compounds. mdpi.com These predictions can suggest novel, unanticipated roles for the compound, such as interactions with nuclear receptors or ion channels.
Table 3: Hypothetical In Silico Target Prediction Profile for this compound
| Potential Protein Target | Prediction Method | Predicted Affinity / Score | Implied Biological Role |
| Peroxisome Proliferator-Activated Receptor Alpha (PPARα) | Molecular Docking | -8.5 kcal/mol | Regulation of lipid metabolism. |
| Fatty Acid Synthase (FASN) | Molecular Docking | -6.2 kcal/mol | Potential inhibition of fatty acid synthesis. |
| Cyclooxygenase-2 (COX-2) | QSAR Model | Probable Inhibitor (pI > 0.7) | Modulation of inflammation. |
| Transient Receptor Potential Vanilloid 1 (TRPV1) | PASS Algorithm | Pa > 0.5 | Involvement in sensory signaling pathways. |
Note: The targets and scores are for illustrative purposes to represent the output of in silico prediction tools.
Computational Systems Biology for Metabolic Network Analysis
Computational systems biology aims to understand complex biological systems as a whole by integrating experimental data with mathematical models. csic.esethz.ch The analysis of metabolic networks is a key area where these approaches have been successfully applied to understand how cells utilize nutrients and maintain homeostasis. ethz.chnih.gov
Genome-scale metabolic models (GEMs) are comprehensive representations of all known metabolic reactions in an organism, mathematically structured in a stoichiometric matrix (S). nih.govnih.gov this compound, as a fatty acid, can be incorporated into these models as a substrate. By using constraint-based modeling techniques like Flux Balance Analysis (FBA), researchers can predict the metabolic fate of this compound under various conditions.
Table 4: Representative FBA Results for this compound Metabolism in a Human Cell Model
| Metabolic Flux / Parameter | Baseline (No Substrate) | With this compound | Interpretation |
| β-oxidation Pathway Flux (mmol/gDW/hr) | 0.1 | 1.5 | The compound is actively catabolized via β-oxidation. |
| Citric Acid Cycle Flux (mmol/gDW/hr) | 5.0 | 6.2 | Breakdown products enter the TCA cycle, boosting its activity. |
| ATP Production Rate (mmol/gDW/hr) | 80.0 | 95.0 | Metabolism of the fatty acid leads to increased energy production. |
| Glucose Uptake Rate (mmol/gDW/hr) | 10.0 | 8.5 | The availability of the fatty acid as an energy source reduces reliance on glucose. |
Note: These values are illustrative, representing the type of quantitative output generated by Flux Balance Analysis.
Future Research Directions and Translational Perspectives
Elucidation of Undiscovered Biological Roles and Pathways
While 6-oxotetradecanoic acid is known to be involved in fatty acid metabolism, its specific biological roles and the metabolic pathways it participates in are not yet fully understood. researchgate.net Future research will likely focus on identifying the enzymes and genes responsible for its synthesis and degradation. Understanding these pathways is crucial, as disruptions in lipid metabolism are linked to various common diseases. nih.govnih.gov
A key area of investigation will be its potential role as a signaling molecule. Lipids are known to act as intermediates in metabolic and signaling pathways, and this compound may have similar functions. nih.gov Research into other oxo fatty acids has revealed their involvement in regulating cell growth and inflammation, suggesting that this compound could have similar bioactive properties. researchgate.netmdpi.com For instance, studies on other saturated oxo fatty acids (SOFAs) have shown they can inhibit the growth of human cancer cell lines. researchgate.net
Furthermore, the presence of this compound and other oxo fatty acids has been noted in various biological contexts, from human plasma to the decomposition of organic matter, indicating its potential as a biomarker. pnas.orgnih.govresearchgate.net For example, altered levels of oxo-tetradecanoic acid have been observed in early pregnancy for individuals who later develop preeclampsia. nih.gov Untargeted lipidomics analysis has been instrumental in identifying new families of oxidized fatty acids, including SOFAs, and future studies will likely continue to uncover their diverse functions. mdpi.com
Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity
The development of efficient and selective synthetic routes for this compound is crucial for enabling further biological studies and exploring its potential applications. Current synthetic strategies for related keto acids often involve multiple steps and may lack the desired stereoselectivity. researchgate.netnih.gov
Future research in this area will likely focus on several key approaches:
Asymmetric Catalysis: Developing catalytic methods to control the stereochemistry at the ketone group is a significant challenge. Asymmetric hydrogenation of a precursor like methyl 3-oxotetradecanoate has been explored for similar molecules, and analogous strategies could be adapted for this compound. chimia.ch The use of chiral ligands in metal-catalyzed reactions can provide enantiomerically pure products, which are essential for studying biological activity. researchgate.netrsc.org
Novel Reagents and Reactions: The exploration of new reagents and reaction methodologies will be critical. For example, the use of (cyanomethylene)phosphoranes as carbonyl 1,1-dipole synthons has shown promise for the efficient synthesis of α-keto acids and their derivatives. acs.org Applying such innovative chemical transformations could lead to more direct and higher-yielding syntheses of this compound.
Solvent-Free and Greener Conditions: There is a growing emphasis on developing environmentally friendly synthetic methods. Solvent-free reaction conditions, as demonstrated in the synthesis of related heterocyclic α-amino carboxylic acids, can offer a cleaner and more efficient route. scirp.org
Multi-component Reactions: Designing multi-component reactions that assemble the target molecule from simple starting materials in a single step can significantly improve efficiency. This approach has been successfully used for the synthesis of complex heterocyclic structures and could be adapted for keto acids. scirp.orgbeilstein-journals.org
| Synthetic Approach | Key Features | Potential Advantages | Relevant Research Context |
|---|---|---|---|
| Asymmetric Catalysis | Use of chiral catalysts or ligands to control stereochemistry. | Production of enantiomerically pure compounds. | Synthesis of chiral drugs and biologically active molecules. researchgate.netchimia.chrsc.org |
| Novel Reagents | Employment of new chemical entities to facilitate bond formation. | Increased reaction efficiency and access to novel structures. | Development of new synthetic methodologies for α-keto acids. acs.org |
| Solvent-Free Synthesis | Reactions conducted without a solvent medium. | Reduced environmental impact and simplified purification. | Green chemistry approaches for heterocyclic compounds. scirp.org |
| Multi-component Reactions | Combining three or more reactants in a single step. | Improved atom economy and operational simplicity. | Efficient synthesis of complex molecules. scirp.orgbeilstein-journals.org |
Advancements in High-Throughput Analytical Methodologies for Complex Matrices
The accurate and sensitive detection of this compound in complex biological matrices like plasma, tissues, and cells is essential for understanding its physiological and pathological relevance. nih.gov Future advancements in analytical methodologies will be crucial for this endeavor.
Liquid Chromatography-Mass Spectrometry (LC-MS) is the cornerstone for analyzing fatty acids and their derivatives. nih.govnih.govmdpi.com High-throughput LC-MS/MS methods are particularly powerful for identifying and quantifying multiple oxidized fatty acids simultaneously. mdpi.comnih.gov Future developments will likely focus on:
Improved Chromatographic Separation: The development of new stationary phases and column technologies will enhance the separation of isomeric compounds, which is a significant challenge in lipidomics. mdpi.comcambridge.org
Enhanced Mass Spectrometric Detection: Advances in mass spectrometry, including high-resolution instruments like Orbitrap and QTOF, will provide greater sensitivity and specificity for detecting low-abundance lipids like this compound. mdpi.commdpi.com
Streamlined Sample Preparation: Simplifying and automating sample preparation protocols, such as solid-phase extraction (SPE), will increase throughput and reduce variability. mdpi.comnih.gov The development of methods that require minimal sample preparation, such as direct analysis from biological fluids, is also a key area of research. mdpi.comcdc.gov
Multiplexed and Untargeted Approaches: High-throughput methods that can simultaneously analyze a wide range of lipids (untargeted lipidomics) will be instrumental in discovering novel biological roles for this compound and its association with other metabolic pathways. mdpi.comfwlaboratory.org
Gas Chromatography-Mass Spectrometry (GC-MS) also remains a valuable tool, particularly for the analysis of volatile derivatives of fatty acids. cambridge.orgjfda-online.com Future research may involve the development of new derivatization techniques to improve the volatility and ionization efficiency of oxo fatty acids for GC-MS analysis. jfda-online.com
Exploration of Enzymatic Biocatalysis for Sustainable Production
Enzymatic biocatalysis offers a promising and sustainable alternative to traditional chemical synthesis for the production of this compound and other keto fatty acids. researchgate.netnih.gov This approach utilizes enzymes to catalyze specific reactions under mild conditions, often with high selectivity and efficiency.
Future research in this area will likely explore:
Discovery and Engineering of Novel Enzymes: Identifying and characterizing new enzymes with activity towards fatty acids will be a key focus. This includes enzymes like P450 monooxygenases, which can introduce oxygen functionalities into fatty acid chains. nih.govnih.gov Furthermore, protein engineering techniques can be used to improve the stability, activity, and substrate specificity of existing enzymes. nih.gov
Development of Enzymatic Cascades: Combining multiple enzymes in a one-pot reaction, known as an enzymatic cascade, can lead to highly efficient and atom-economical processes. nih.govnih.govresearchgate.net For example, a cascade involving a P450 monooxygenase and an α-hydroxyacid oxidase has been successfully used to convert fatty acids to α-ketoacids. nih.govresearchgate.net
Whole-Cell Biotransformation: Utilizing whole microbial cells as biocatalysts can be more cost-effective than using purified enzymes. researchgate.netgsartor.org Recombinant microorganisms can be engineered to overexpress the desired enzymes, leading to high production yields. researchgate.net For instance, recombinant E. coli has been used for the efficient production of 10-hydroxystearic acid. researchgate.net
Optimization of Reaction Conditions: Research will continue to focus on optimizing reaction parameters such as pH, temperature, and substrate concentration to maximize product yield and enzyme stability. gsartor.orgdoi.org The use of non-conventional media, such as supercritical carbon dioxide, is also being explored to enhance reaction rates and simplify product recovery. doi.org
| Enzyme/System | Function | Example Application | Reference |
|---|---|---|---|
| P450 Monooxygenases | Regioselective hydroxylation of fatty acids. | Conversion of fatty acids to α-hydroxyacids. | nih.gov, nih.gov |
| α-Hydroxyacid Oxidase | Oxidation of hydroxyacids to ketoacids. | Part of an enzymatic cascade for α-ketoacid synthesis. | nih.gov, researchgate.net |
| Oleate Hydratase | Hydration of unsaturated fatty acids. | Production of 10-hydroxystearic acid from oleic acid. | gsartor.org, researchgate.net |
| Recombinant E. coli | Whole-cell biocatalyst expressing specific enzymes. | High-yield production of hydroxy fatty acids. | researchgate.net |
| Polyketide Synthases (PKSs) | Biosynthesis of polyketides, which share similarities with fatty acid synthesis. | Potential for engineered biosynthesis of novel fatty acid derivatives. | wikipedia.org |
Integration of Multi-Disciplinary Approaches for Holistic Understanding
A comprehensive understanding of this compound will require the integration of knowledge and techniques from various scientific disciplines. A systems biology approach, which combines experimental data with computational modeling, will be essential for unraveling the complex network of interactions in which this molecule is involved. nih.govnih.govfrontiersin.org
Key aspects of this multi-disciplinary approach include:
Lipidomics and Metabolomics: Large-scale analysis of lipids and other metabolites will provide a global view of the metabolic changes associated with alterations in this compound levels. nih.govfwlaboratory.org
Genomics and Proteomics: Identifying the genes and proteins involved in the metabolism of this compound will provide crucial insights into its regulation and function. fwlaboratory.orgmpg.de
Computational Modeling: Mathematical models of lipid metabolism can help to simulate and predict the behavior of the system under different conditions, guiding experimental design and hypothesis generation. frontiersin.org
Chemical Biology: The development of chemical probes and tools will enable the specific labeling and tracking of this compound within cells and organisms, allowing for a more detailed investigation of its subcellular localization and interactions.
By combining these diverse approaches, researchers can build a more complete picture of the role of this compound in health and disease, ultimately paving the way for new diagnostic and therapeutic strategies. The study of lipid metabolism in model organisms like yeast can also provide valuable insights that are applicable to human biology. nih.gov
Q & A
Q. How should clustered data from high-throughput screening of this compound analogs be statistically analyzed?
- Methodological Answer : Apply mixed-effects models to account for nested data structures (e.g., multiple observations per assay plate). Use cluster-adjusted p-values to mitigate false discovery rates. Visualize trends with heatmaps or principal component analysis (PCA) to highlight analogs with divergent activity profiles .
Q. What experimental approaches can resolve contradictory findings about the role of this compound in lipid metabolism pathways?
- Methodological Answer : Design multi-omics studies integrating transcriptomics (e.g., RNA-seq) and lipidomics to map metabolic flux changes. Validate hypotheses using knockout models (e.g., CRISPR-Cas9) of enzymes interacting with this compound. Cross-validate results with independent datasets from public repositories (e.g., MetaboLights) .
Data Presentation and Reproducibility
Q. How can researchers ensure clarity when presenting spectroscopic data for this compound derivatives?
- Methodological Answer : Include raw spectral data (e.g., NMR, IR) in supplementary materials with annotated peaks. Use standardized formats (e.g., JCAMP-DX for NMR) and reference known spectra of structurally similar compounds. For novel derivatives, provide detailed spectral interpretation tables .
Q. What guidelines should be followed when reporting conflicting bioactivity results in publications?
- Methodological Answer : Disclose all experimental parameters (e.g., assay conditions, reagent batches) and statistical methods. Discuss potential sources of variability (e.g., enzyme lot differences) and propose replication studies. Follow journal-specific reporting checklists (e.g., MIAME for omics data) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
